Cas no 2171535-36-5 (1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid)

1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, and a 3-methylazetidine-3-carboxylic acid scaffold, offering conformational rigidity for peptide design. The phenylacetyl moiety enhances steric and electronic properties, making it valuable for modifying peptide backbone interactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection enable efficient incorporation into complex sequences. Its well-defined reactivity profile supports high-purity peptide assembly, making it a reliable choice for research and pharmaceutical applications.
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid structure
2171535-36-5 structure
Product name:1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
CAS No:2171535-36-5
MF:C28H26N2O5
Molecular Weight:470.516447544098
CID:5877288
PubChem ID:165559455

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1523418
    • 2171535-36-5
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
    • インチ: 1S/C28H26N2O5/c1-28(26(32)33)16-30(17-28)25(31)24(18-9-3-2-4-10-18)29-27(34)35-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,29,34)(H,32,33)
    • InChIKey: TVNMNLJLUDYPCN-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CN(C(C(C2C=CC=CC=2)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

計算された属性

  • 精确分子量: 470.18417193g/mol
  • 同位素质量: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 781
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.9

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1523418-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523418-0.05g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523418-10.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
10g
$14487.0 2023-06-05
Enamine
EN300-1523418-5.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
5g
$9769.0 2023-06-05
Enamine
EN300-1523418-0.1g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1523418-0.25g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1523418-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
1g
$3368.0 2023-06-05
Enamine
EN300-1523418-0.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid
2171535-36-5
0.5g
$3233.0 2023-06-05

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid 関連文献

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acidに関する追加情報

Comprehensive Overview of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid (CAS No. 2171535-36-5)

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid (CAS 2171535-36-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique azetidine-3-carboxylic acid scaffold, which has garnered significant attention due to its conformational rigidity and potential bioactivity. The Fmoc group serves as a temporary protecting group for amines, enabling controlled stepwise peptide elongation—a critical technique in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for Fmoc-protected building blocks like this compound to design novel peptide-based therapeutics, including antimicrobial agents and targeted drug delivery systems.

The structural complexity of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid makes it a valuable intermediate in medicinal chemistry. Its phenylacetyl moiety and methylazetidine ring contribute to enhanced metabolic stability and binding affinity, addressing common challenges in peptide drug development. Recent trends in AI-driven drug discovery have amplified interest in such derivatives, as computational models predict their interactions with biological targets like GPCRs or enzymes. Searches for "constrained amino acids in peptide design" or "Fmoc-azetidine derivatives applications" reflect growing demand for structurally diverse peptide precursors.

From a synthetic perspective, this compound exemplifies the convergence of peptide chemistry and small-molecule drug design. The azetidine ring introduces torsional constraints that mimic bioactive conformations, a strategy increasingly explored in macrocyclic peptide therapeutics. Laboratories optimizing SPPS protocols often evaluate its coupling efficiency and deprotection kinetics, particularly when engineering peptides with improved oral bioavailability. Online queries such as "azetidine carboxylic acid in peptidomimetics" highlight its relevance in overcoming the limitations of linear peptides.

Quality control of CAS 2171535-36-5 involves advanced analytical techniques like HPLC-MS and NMR to ensure purity for sensitive applications. The compound’s stability under standard Fmoc cleavage conditions (e.g., piperidine/DMF) makes it compatible with automated synthesizers—a key consideration for high-throughput screening campaigns. Discussions in forums about "orthogonal protection strategies" frequently reference such derivatives when designing complex peptide architectures with multiple functional handles.

Emerging applications in bioconjugation and PROTAC technology further elevate the importance of this building block. Its carboxylic acid group allows site-specific modification, enabling linkage to payloads or E3 ligase ligands—an area dominating recent literature on targeted protein degradation. Search volumes for terms like "peptide-linker chemistry" and "heterocyclic amino acids in PROTACs" correlate with its expanding utility beyond traditional peptide synthesis.

Environmental and handling considerations for 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetyl]-3-methylazetidine-3-carboxylic acid align with standard laboratory practices for Fmoc-amino acids. Proper storage at -20°C under inert atmosphere preserves its reactivity, while waste disposal follows institutional guidelines for organic synthesis byproducts. The compound’s non-hazardous profile facilitates global shipping and compliance—a practical advantage reflected in procurement-related searches like "stable Fmoc-amino acid suppliers".

In conclusion, CAS 2171535-36-5 represents a sophisticated tool at the intersection of peptide engineering and rational drug design. As the pharmaceutical industry prioritizes next-generation peptide therapeutics, demand for structurally innovative building blocks like this azetidine derivative will continue rising. Its versatility in addressing contemporary challenges—from proteolytic stability to spatial control—positions it as a key enabler for breakthroughs in precision medicine and chemical biology.

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